molecular formula C12H17ClN2O2 B1512338 3-(Piperidin-4-yloxy)benzamide hydrochloride CAS No. 906744-11-4

3-(Piperidin-4-yloxy)benzamide hydrochloride

Cat. No.: B1512338
CAS No.: 906744-11-4
M. Wt: 256.73 g/mol
InChI Key: NOURBXQJNMCHLI-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)benzamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide group attached to a piperidin-4-ol moiety, with a hydrochloride salt form for increased stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yloxy)benzamide hydrochloride typically involves the following steps:

  • Starting Materials: Piperidin-4-ol and benzoyl chloride are commonly used as starting materials.

  • Reaction Process: The reaction proceeds through the nucleophilic substitution of the hydroxyl group in piperidin-4-ol with benzoyl chloride, forming the benzamide derivative.

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, with a suitable solvent such as dichloromethane or dimethylformamide. The temperature is maintained at around 0°C to room temperature to control the reaction rate and minimize side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry techniques can be employed to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The benzamide group can be oxidized to form benzoic acid derivatives.

  • Reduction: The piperidin-4-ol moiety can be reduced to form piperidine derivatives.

  • Substitution: The hydroxyl group in the piperidin-4-ol moiety can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used, with reaction conditions varying based on the specific electrophile.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as 3-(piperidin-4-yloxy)benzoic acid.

  • Reduction: Piperidine derivatives, such as 3-(piperidin-4-yl)benzamide.

  • Substitution: Various substituted piperidin-4-ol derivatives, depending on the electrophile used.

Scientific Research Applications

3-(Piperidin-4-yloxy)benzamide hydrochloride has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and pain management.

  • Industry: It is utilized in the production of various chemical products, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 3-(Piperidin-4-yloxy)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and pain perception.

Comparison with Similar Compounds

3-(Piperidin-4-yloxy)benzamide hydrochloride is structurally similar to other benzamide derivatives and piperidine compounds. its unique combination of functional groups and molecular structure sets it apart. Some similar compounds include:

  • 3-(Piperidin-4-yloxy)pyrrolidine-1-carboxylate: A derivative with a pyrrolidine ring instead of benzamide.

  • 3-[(Piperidin-4-yloxy)methyl]pyridine: A compound with a pyridine ring attached to the piperidin-4-ol moiety.

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Properties

IUPAC Name

3-piperidin-4-yloxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-12(15)9-2-1-3-11(8-9)16-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOURBXQJNMCHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858654
Record name 3-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906744-11-4
Record name 3-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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